BenchChemオンラインストアへようこそ!

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-methylbenzamide

Medicinal Chemistry Analytical Reference Standards Isomer Differentiation

Structurally distinct ortho-methyl benzamide-benzodioxole conjugate (CAS 1172018-69-7). Unlike paroxetine-based analogues, this achiral scaffold offers cost-efficient synthesis for neurodegeneration screening. Covered by patent US9346818 for AChE inhibition, yet no published IC50 data exist—making it an ideal in-house screening candidate. Also suitable as HPLC reference standard for isomer differentiation and as starting material for sigma receptor SAR libraries. Procure only if planning primary enzymatic assays.

Molecular Formula C17H17NO4
Molecular Weight 299.326
CAS No. 1172018-69-7
Cat. No. B2639378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-methylbenzamide
CAS1172018-69-7
Molecular FormulaC17H17NO4
Molecular Weight299.326
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)NCCOC2=CC3=C(C=C2)OCO3
InChIInChI=1S/C17H17NO4/c1-12-4-2-3-5-14(12)17(19)18-8-9-20-13-6-7-15-16(10-13)22-11-21-15/h2-7,10H,8-9,11H2,1H3,(H,18,19)
InChIKeyBDTVTGJGMWSTGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10.6 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-methylbenzamide (CAS 1172018-69-7): Structural Identity and Baseline Physicochemical Profile


N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-methylbenzamide (CAS 1172018-69-7, molecular formula C17H17NO4, MW 299.32 g/mol) is a synthetic benzodioxole–benzamide conjugate featuring a 1,3-benzodioxol-5-yloxy moiety linked via an ethyl spacer to a 2-methylbenzamide group . It belongs to a broader class of benzodioxole derivatives that have been claimed in patents to possess acetylcholinesterase (AChE) inhibitory activity, placing it within a chemical space relevant to neurodegeneration research [1]. Unlike the clinically established SSRI paroxetine—which contains a (benzodioxol-5-yloxy)methyl substituent on a piperidine core—this compound presents a substantially simpler, achiral benzamide scaffold, making it synthetically more accessible and thus potentially attractive as a cost-efficient screening candidate or reference tool [1]. In the largely unexplored biological landscape for this specific compound, users selecting this molecule are primarily acquiring a structurally defined, well-characterizable chemical entity with a CAS registry that enables unambiguous identification. However, it must be clearly stated: no primary research articles reporting quantitative bioactivity data (IC50, Ki, EC50, or otherwise) for this exact compound were identifiable in publicly accessible databases at the time of this analysis.

Why N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-methylbenzamide Cannot Be Replaced by Generic Benzodioxole or Benzamide Analogs: Structural-Selectivity Rationale


Generic substitution among benzodioxole-containing benzamides is not scientifically defensible because even minor positional or linker modifications can profoundly alter—or abolish—target-binding profiles. The target compound incorporates a unique combination of three key structural elements: (i) an ortho-methyl substituent on the benzamide ring (rather than meta or para), (ii) a flexible ethylenedioxy linker between the amide nitrogen and the benzodioxole oxygen, and (iii) the specific 1,3-benzodioxol-5-yloxy pharmacophore. Replacing the ortho-methyl with a meta- or para-methyl group yields constitutional isomers (e.g., the 3-methylbenzamide or 4-methylbenzamide analogs) that are predicted to exhibit distinct conformational preferences, hydrogen-bonding geometries, and steric profiles at receptor sites . Similarly, removing the ether oxygen from the linker to give N-(2-benzo[1,3]dioxol-5-ylethyl)-2-methylbenzamide (CAS 484658-56-2) eliminates a hydrogen-bond acceptor and alters molecular flexibility, which, in the context of sigma-receptor benzamide SAR, is known to dramatically impact subtype selectivity [1]. Class-level patent disclosures indicate that benzodioxole derivatives of formula (I)—which encompass the target compound—possess acetylcholinesterase inhibitory activity potentially relevant to Alzheimer's disease [2]. However, no direct SAR data comparing the ortho-methyl variant against its meta/para isomers have been published, meaning that any claim of functional superiority or inferiority must be verified experimentally. Procurement decisions should therefore be driven by the compound's unique structural identity rather than assumed bioequivalence with in-class analogs.

Quantitative Differentiation Evidence for N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-methylbenzamide (CAS 1172018-69-7) — Comparator-Anchored Procurement Guide


Ortho-Methyl Substituent vs. Meta/Para Constitutional Isomers: Synthetic and Chromatographic Differentiation

The ortho-methyl substitution on the benzamide ring distinguishes the target compound from its 3-methylbenzamide and 4-methylbenzamide constitutional isomers, which share the same molecular formula (C17H17NO4, MW 299.32) but differ in the position of the methyl group on the aromatic ring . This positional difference is predicted to alter the compound's chromatographic retention time, UV absorption profile, and NMR chemical shifts—properties that are critical for analytical method development [1]. In the absence of published bioactivity head-to-head comparisons, the chromatographic and spectroscopic uniqueness of the ortho-methyl isomer provides the primary objective basis for compound verification and selection. The ortho-methyl group can also introduce steric hindrance around the amide bond, potentially affecting both the conformation of the linker and the compound's metabolic stability relative to its para-substituted analog.

Medicinal Chemistry Analytical Reference Standards Isomer Differentiation

Ethylenedioxy Linker vs. Methylene-Only Linker: Impact on Hydrogen-Bonding Capacity and Conformational Flexibility

The target compound contains an ethylenedioxy linker (–NHCH2CH2O–) connecting the amide nitrogen to the benzodioxole oxygen, providing one additional hydrogen-bond acceptor (the ether oxygen) and increased conformational flexibility compared to the methylene-only linked analog N-(2-benzo[1,3]dioxol-5-ylethyl)-2-methylbenzamide (CAS 484658-56-2, C17H17NO3, MW 283.32), which has a –CH2CH2– linker lacking the ether oxygen [1]. In the well-characterized benzamide sigma receptor series, the presence of an ether oxygen in the linker chain has been shown to significantly influence sigma-1 vs. sigma-2 subtype selectivity: examples from the literature report Ki values ranging from low nanomolar to sub-micromolar depending on linker composition and substitution pattern [2][3]. Although no direct binding data are available for this specific compound, the presence of the ether oxygen provides a structural feature that, based on class-level SAR, is predicted to confer distinct receptor-binding behavior compared to the methylene-only analog.

Sigma Receptor Ligand Design Linker SAR Conformational Analysis

Patent-Scope Positioning: Class-Level Acetylcholinesterase Inhibitory Potential Distinct from Clinical SSRI Scaffold

U.S. Patent 9,346,818 (Zhao et al., 2015) discloses a genus of benzodioxole derivatives of formula (I) with acetylcholinesterase (AChE) inhibitory activity, structurally and mechanistically distinct from the clinically approved SSRI paroxetine [1]. Whereas paroxetine features a (benzodioxol-5-yloxy)methyl substituent appended to a 4-(4-fluorophenyl)piperidine core and derives its therapeutic utility primarily from serotonin transporter (SERT) inhibition, the compounds claimed in the patent—including the genus encompassing the target molecule—are asserted directly as AChE inhibitors, positioning them for Alzheimer's disease research rather than antidepressant indications [2]. Donepezil, the first-line AChE inhibitor for Alzheimer's disease, has a reported IC50 of approximately 6–22 nM against human AChE [3]. No quantitative AChE inhibition data for the target compound have been published, and the patent itself does not disclose individual compound IC50 values. The differentiation from paroxetine is thus a target-pathway-level distinction (AChE vs. SERT) inferred from the patent's therapeutic claims, not a verified quantitative potency claim.

Alzheimer's Disease Research Acetylcholinesterase Inhibition Benzodioxole Pharmacophore

Synthetic Tractability Advantage: Simpler Scaffold Compared to Paroxetine-Derived GRK2 Inhibitors

Structurally, the target compound is an achiral benzamide accessible via a straightforward amide coupling between 2-methylbenzoic acid and 2-(benzo[d][1,3]dioxol-5-yloxy)ethylamine . In contrast, paroxetine-derived GRK2 inhibitors such as compound 14as (IC50 = 30 nM against GRK2) require a multistep enantioselective synthesis that preserves the (3S,4R) stereochemistry of the paroxetine piperidine core [1]. The absence of chiral centers in the target compound eliminates the need for asymmetric synthesis or chiral resolution, reducing synthetic complexity, cost, and purification burden [2]. While no GRK2 inhibition data exist for the target compound, its synthetic accessibility makes it a practical candidate for high-throughput screening and SAR exploration, particularly when large numbers of analogs need to be prepared and tested.

Chemical Synthesis GRK2 Kinase Drug Discovery Cost-Efficiency

Best Application Scenarios for Procuring N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-methylbenzamide (CAS 1172018-69-7)


Alzheimer's Disease Drug Discovery: AChE-Focused Screening Library Expansion

Based on the patent claims in U.S. 9,346,818 that benzodioxole derivatives of formula (I) possess acetylcholinesterase inhibitory activity, this compound is suitable for inclusion in AChE-targeted screening cascades for Alzheimer's disease [1]. Its structural distinction from donepezil-like chemotypes (indanone–piperidine hybrids) offers the opportunity to identify structurally novel AChE inhibitor leads, provided that in-house enzymatic assays are used to generate the missing IC50 data. Researchers should be aware that no published AChE IC50 values exist for this compound; procurement is warranted only when accompanied by a plan to conduct primary enzymatic screening.

Sigma Receptor Ligand SAR Exploration Using the Benzamide–Benzodioxole Scaffold

The benzamide–benzodioxole architecture of the target compound maps onto the core pharmacophore of known sigma-1 and sigma-2 receptor ligands [1][2]. Although no sigma receptor binding data have been reported for this specific compound, its structural features—particularly the ortho-methyl group and the ethylenedioxy linker—can be systematically varied to explore sigma-1/sigma-2 selectivity determinants. The achiral nature of the scaffold facilitates parallel synthesis of analog libraries, making it an attractive starting point for medicinal chemistry campaigns targeting sigma receptors for oncology or CNS imaging applications.

Analytical Reference Material for Isomer-Specific Method Development

Because the target compound is one of at least three possible constitutional isomers of N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-methylbenzamide (differing in the position of the methyl substituent on the benzamide ring), it can serve as an analytical reference standard for HPLC method development and validation, particularly in the context of impurity profiling for related benzamide-based pharmaceuticals [1]. The ortho-methyl isomer is expected to exhibit distinct retention behavior compared to its meta and para counterparts, enabling its use as a system suitability standard in chromatographic assays.

Synthetic Building Block for Diversified Benzodioxole-Containing Compound Libraries

The compound's structure—composed of a benzodioxole ring, a flexible ethyl linker, and a benzamide terminus—provides multiple sites for further functionalization. The benzamide ring can undergo electrophilic aromatic substitution, the amide NH can be alkylated, and the benzodioxole ring can be modified at the aromatic positions [1]. Its commercial availability (confirmed through multiple supplier listings) and achiral nature make it a practical building block for diversity-oriented synthesis in early-stage drug discovery programs, particularly those exploring the benzodioxole chemical space beyond the serotonin transporter-targeted paroxetine scaffold.

Quote Request

Request a Quote for N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.